molecular formula C11H17N3O2 B13613665 Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13613665
M. Wt: 223.27 g/mol
InChI Key: OITKXPFEDCKWCX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound characterized by a cyclopropyl-substituted amino group and a 4-methylpyrazole moiety linked to a methyl ester backbone.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-amino-2-cyclopropyl-3-(4-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H17N3O2/c1-8-5-13-14(6-8)7-11(12,9-3-4-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3

InChI Key

OITKXPFEDCKWCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(C2CC2)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the cyclopropyl group followed by the introduction of the pyrazolyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can provide steric hindrance, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several pyrazole- and amino acid-derived molecules. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride Dihydrochloride salt, lacks cyclopropyl ~296.55 (base) Enhanced solubility due to hydrochloride salt; absence of cyclopropane reduces steric hindrance
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran core, phenyl, cyano groups Not specified Extended π-system; potential fluorescence or catalytic properties
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Ethyl ester, cyano, phenyl Not specified Increased lipophilicity vs. methyl ester; bioactivity modulation via ester chain length
Key Observations:
  • Cyclopropane Influence: The cyclopropyl group in the target compound introduces torsional strain, which may enhance binding selectivity in receptor-ligand interactions compared to non-cyclopropane analogues like the dihydrochloride salt .
  • Pyrazole Functionalization: The 4-methylpyrazole group is a common pharmacophore in kinase inhibitors and metal-organic frameworks. Derivatives with hydroxyl or amino substituents (e.g., 11a/b) exhibit altered electronic profiles, affecting hydrogen-bonding capacity .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives but may require hydrolysis for prodrug activation.

Physicochemical and Spectroscopic Properties

  • Solubility : The dihydrochloride salt variant () shows higher aqueous solubility than the neutral methyl ester, critical for in vitro assays .
  • Stability : Cyclopropane rings are prone to ring-opening under acidic conditions, suggesting pH-sensitive degradation pathways.

Biological Activity

Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate, a compound with the CAS number 1341053-57-3, has garnered attention in recent years due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C10_{10}H16_{16}N4_4O
Molecular Weight: 208.26 g/mol
Structure: The compound features a cyclopropyl group and a pyrazole moiety, which are critical for its biological activity.

Pharmacological Properties

  • Antimicrobial Activity : Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .
  • Antitumor Activity : Pyrazole compounds are known for their antitumor effects. Research has highlighted the potential of this compound to inhibit cancer cell proliferation in vitro, particularly against specific cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) .
  • Anti-inflammatory Effects : There is evidence suggesting that pyrazole derivatives can modulate inflammatory pathways. The compound's ability to reduce pro-inflammatory cytokines has been noted in experimental models .

The biological activities of this compound may be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and tumorigenic processes.
  • Receptor Modulation : Its structure allows for potential binding to receptors that mediate cellular responses, influencing pathways related to cell survival and proliferation.

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of pyrazole derivatives revealed that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for therapeutic use.

Study 2: Antitumor Activity Assessment

In vitro assays were performed using this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. Further studies involving molecular dynamics simulations suggested that the compound interacts favorably with target proteins involved in cancer progression.

Data Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialE. coli15 µg/mL
AntimicrobialS. aureus10 µg/mL
AntitumorHT2920 µM
AntitumorJurkat25 µM

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